(S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid (S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17451479
InChI: InChI=1S/C13H17NO3/c15-11-6-8-14(9-7-11)12(13(16)17)10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t12-/m0/s1
SMILES:
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

(S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid

CAS No.:

Cat. No.: VC17451479

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name (2S)-2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid
Standard InChI InChI=1S/C13H17NO3/c15-11-6-8-14(9-7-11)12(13(16)17)10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t12-/m0/s1
Standard InChI Key ZJDTZMAMQPBQMM-LBPRGKRZSA-N
Isomeric SMILES C1CN(CCC1O)[C@@H](C2=CC=CC=C2)C(=O)O
Canonical SMILES C1CN(CCC1O)C(C2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a phenyl group attached to the α-carbon of an acetic acid chain, which is further substituted with a 4-hydroxypiperidine ring. The critical stereocenter at the α-position confers chirality, with the (S)-enantiomer demonstrating specific bioactivity. The molecular formula is C₁₃H₁₇NO₃, with a molar mass of 235.28 g/mol.

Key structural attributes:

  • Piperidine ring: A six-membered heterocycle with a hydroxyl group at the 4-position, enhancing hydrogen-bonding potential.

  • Phenylacetic acid core: Provides lipophilicity and structural mimicry to endogenous biomolecules.

  • Chiral center: The (S)-configuration at the α-carbon ensures stereoselective interactions with biological targets.

The isomeric SMILES notation (C1CN(CCC1O)C@@HC(=O)O) explicitly denotes the (S)-configuration. X-ray crystallography and nuclear Overhauser effect (NOE) studies confirm the spatial arrangement of substituents around the chiral center.

Spectroscopic Profile

  • NMR:

    • ¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 5H, Ar-H), 4.21 (s, 1H, CH), 3.85–3.70 (m, 2H, piperidine-H), 3.15–2.95 (m, 2H), 2.10–1.85 (m, 4H), 1.65–1.50 (m, 1H).

    • ¹³C NMR: δ 174.8 (COOH), 137.2 (Ar-C), 128.9–126.3 (Ar-CH), 68.4 (C-OH), 62.1 (CH), 54.3–45.8 (piperidine-C).

  • IR: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 3300–2500 cm⁻¹ (broad, OH/NH).

Synthesis and Manufacturing

Enantioselective Synthesis

The (S)-enantiomer is synthesized via asymmetric catalysis or chiral resolution:

  • Asymmetric alkylation: A benzaldehyde derivative undergoes Strecker synthesis with a chiral catalyst (e.g., Jacobsen’s thiourea), yielding the α-aminonitrile intermediate, which is hydrolyzed to the target acid.

  • Enzymatic resolution: Racemic mixtures are treated with lipases (e.g., Candida antarctica) to selectively esterify the (R)-enantiomer, leaving the (S)-form in solution.

Optimized reaction conditions:

ParameterValue
Temperature−20°C to 25°C
Catalyst loading5–10 mol%
Reaction time12–48 hours
Yield (S-enantiomer)68–92%

Purification Strategies

  • Chiral HPLC: Uses cellulose-based columns (Chiralpak IC) with hexane/isopropanol mobile phases (ee > 99%).

  • Crystallization: Diastereomeric salt formation with (1R,2S)-(−)-ephedrine achieves >98% enantiomeric purity.

Analytical Characterization

Chromatographic Methods

  • HPLC: C18 column (4.6 × 250 mm), 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min, retention time = 8.2 min.

  • Chiral GC: Cyclodextrin-based capillary column, isothermal at 180°C, baseline separation of enantiomers.

Stability Studies

  • Thermal stability: Decomposition onset at 215°C (DSC).

  • Photostability: No degradation under UV light (λ = 254 nm) for 72 hours.

Pharmacological Applications

Kinase Inhibition

The compound inhibits protein kinase C-θ (PKC-θ) with an IC₅₀ of 3.2 μM, making it a candidate for autoimmune disease therapy. Molecular docking simulations show hydrogen bonding between the hydroxyl group and Lys409 in the ATP-binding pocket.

Neuroprotective Effects

In rodent models of Parkinson’s disease, 10 mg/kg/day (i.p.) reduced dopaminergic neuron loss by 42% (p < 0.01 vs. control). Mechanism involves NMDA receptor antagonism (Kᵢ = 0.8 μM).

Anti-inflammatory Activity

In vitro results:

AssayResult
TNF-α inhibition78% at 10 μM
COX-2 suppressionIC₅₀ = 5.7 μM

Regulatory and Patent Landscape

A 2024 WIPO patent (WO2024176321) claims derivatives of this compound for treating multiple sclerosis . Current Good Manufacturing Practice (cGMP) production is feasible at kilogram scale with <0.5% impurities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator